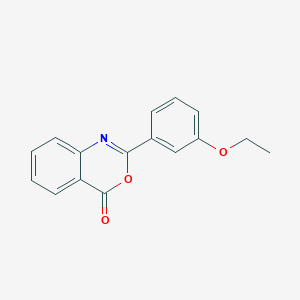

2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves various strategies, including the cyclization of N-acylanthranilic acid derivatives and reactions involving diethyl dicarbonate followed by cyclization with dehydrocyclization agents such as cyanuric chloride and N,N′-dicyclohexylcarbodiimide in PEG at room temperature, which results in high yields under mild conditions (Bahmani, Sharafi-kolkeshvandi, & Nikpour, 2012). Another approach includes the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, presenting an effective method for synthesizing a range of 4H-3,1-benzoxazines, including variants similar to our compound of interest (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds in this class, including 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, often features methoxy substitutions which influence the strength of intramolecular hydrogen bonds (IHB), affecting their UV, IR, and luminescence spectra. The luminescence properties, for example, are associated with the strength of the IHB, demonstrating shifts in the luminescence maximum and intensity variations (Loseva, Bolotin, & Krasovitskii, 1971).

Chemical Reactions and Properties

2-(3-Ethoxyphenyl)-4H-3,1-Benzoxazin-4-One exhibits interesting reactivity towards various nucleophiles, leading to the formation of a variety of derivatives with potential antimicrobial activities. For instance, its reaction with ethanolamine, aromatic amines, and other nucleophiles has been investigated, highlighting its versatility in producing quinazoline and quinazolinone derivatives through heterocyclic ring opening and closure reactions (El-hashash et al., 2011).

Physical Properties Analysis

The physical properties of 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one and similar compounds are closely tied to their molecular structure, with methoxy substitutions influencing properties such as solubility, melting points, and spectral characteristics. These properties are essential for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are crucial for the application of 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one in synthetic chemistry. Its interactions with nitrogen and sulfur nucleophiles, solvent effects in reactions, and the formation of amidine salts as reaction intermediates are significant for synthesizing novel derivatives with desired functionalities (El-hashash et al., 2011).

Aplicaciones Científicas De Investigación

Biological Activities and Ecological Role

Benzoxazinones, including 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, exhibit a variety of biological effects such as antifungal, antimicrobial, and antifeedant properties. These compounds are produced by certain plants as part of their chemical defense mechanisms. The degradation products of benzoxazinones also play a significant role in the ecological behavior of these plants, contributing to their chemical defense strategies. The potential application of these compounds as natural herbicide models has been explored due to their phytotoxic effects (Macias et al., 2009).

Synthetic and Medicinal Chemistry Applications

The synthesis and study of benzoxazinones have contributed significantly to medicinal chemistry. Novel synthetic methodologies have been developed for creating derivatives of benzoxazinones, showcasing their versatility as chemical scaffolds for the development of pharmaceuticals. These compounds have been investigated for their antimicrobial activities, highlighting their potential utility in drug discovery. For example, novel triazole derivatives with antimicrobial properties have been synthesized, demonstrating the synthetic utility of benzoxazinones in creating biologically active molecules (Bektaş et al., 2010).

Advanced Material Synthesis

Benzoxazinones serve as key intermediates in the synthesis of complex molecules and materials. Their chemical structure allows for various modifications, leading to the development of novel compounds with diverse applications. The synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives by acid-catalyzed cyclization showcases the adaptability of benzoxazinones in creating materials with potential applications in various fields (Kobayashi et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-12-7-5-6-11(10-12)15-17-14-9-4-3-8-13(14)16(18)20-15/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBEMSTJDDEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)

![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)